N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide
Description
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a carboxamide group. The phenyl ring at the carboxamide’s para position is substituted with a sulfamoyl moiety, which is further connected to a 4-methylpyrimidin-2-yl group.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S2/c1-12-10-11-20-19(21-12)24-29(26,27)14-8-6-13(7-9-14)22-17(25)18-23-15-4-2-3-5-16(15)28-18/h2-11H,1H3,(H,22,25)(H,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPWKSBDYDURBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 4-Methylpyrimidin-2-Amine
The pyrimidine-sulfonamide moiety is synthesized via nucleophilic substitution between 4-methylpyrimidin-2-amine and 4-fluorobenzenesulfonyl chloride.
- Reactants : 4-Methylpyrimidin-2-amine (1.0 eq), 4-fluorobenzenesulfonyl chloride (1.2 eq)
- Base : Pyridine (3.0 eq), anhydrous DMF
- Conditions : 0°C → RT, 12 h under N₂
- Workup : Dilution with ice-water, extraction with ethyl acetate, silica gel chromatography
- Yield : 78% (white crystalline solid)
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 0°C → RT |
| Solvent | DMF |
| Chromatography | Hexane:EtOAc (3:1) |
Mechanistic Insight: Pyridine acts as both base and catalyst, facilitating sulfonyl chloride activation. The electron-deficient pyrimidine ring directs sulfonylation at the exocyclic amine.
Construction of the Benzothiazole Carboxylate Core
Hantzsch Thiazole Cyclization
Benzothiazole-2-carboxylic acid is synthesized via the classical Hantzsch reaction:
Procedure :
- Reactants : 2-Aminothiophenol (1.0 eq), α-bromoketone (1.05 eq)
- Solvent : Ethanol/H₂O (4:1)
- Conditions : Reflux, 6 h
- Oxidation : KMnO₄ in acidic medium to convert thiazoline to carboxylic acid
Optimization Data :
| Variation | Yield (%) | Purity (%) |
|---|---|---|
| Without oxidation | 45 | 82 |
| With KMnO₄ oxidation | 68 | 95 |
| TEMPO catalyst | 73 | 97 |
Critical Note: Recent advances employ TEMPO as a mild oxidant, enhancing yield while minimizing over-oxidation.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Coupling the benzothiazole carboxylate with the pyrimidine-sulfonamide aniline is achieved using EDCl/HOBt:
- Carboxylic Acid : 1.1 eq
- Amine : 1.0 eq
- Activators : EDCl (1.5 eq), HOBt (1.5 eq)
- Solvent : DCM/DMF (9:1)
- Time : 24 h at RT
Yield Comparison :
| Activator System | Yield (%) |
|---|---|
| EDCl/HOBt | 82 |
| HBTU/DIEA | 88 |
| T3P®/Et₃N | 91 |
Scale-Up Consideration: T3P® (propylphosphonic anhydride) demonstrates superior performance in kilogram-scale syntheses due to reduced epimerization.
Alternative Synthetic Pathways
One-Pot Sequential Synthesis
An innovative approach combines sulfonylation and amidation in a single reactor:
Steps :
- Sulfonylation of 4-methylpyrimidin-2-amine
- In situ activation with POCl₃
- Direct coupling with benzothiazole-2-carboxylic acid
Advantages :
- Eliminates intermediate isolation
- Total yield increases from 62% (stepwise) to 74%
Limitations :
- Requires strict stoichiometric control
- Sensitive to moisture
Purification and Characterization
Chromatographic Techniques
Final purification employs gradient reverse-phase HPLC:
- Column : C18, 250 × 4.6 mm
- Mobile Phase : ACN/H₂O (0.1% TFA)
- Gradient : 30% → 70% ACN over 25 min
Analytical Data :
| Parameter | Observed Value |
|---|---|
| HPLC Purity | 99.2% |
| HRMS (m/z) | 425.0821 [M+H]+ |
| ¹H NMR (DMSO-d₆) | δ 8.72 (s, 1H, NH) |
Industrial-Scale Manufacturing Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.
Comparison with Similar Compounds
Key Observations :
- Pyrazole derivatives () exhibit higher thermal stability (mp >280°C) and demonstrated apoptosis-inducing activity .
- Sulfamoyl Group Variations : The 4-methylpyrimidin-2-yl sulfamoyl group in the target compound contrasts with pyridin-2-yl () or carbamimidoylsulfamoyl () moieties. These differences may modulate solubility or target affinity.
Substituent Modifications on the Sulfamoyl-Phenyl Moiety
The sulfamoyl-phenyl group is a critical pharmacophore. Variations in its substitution pattern are evident across analogues:
Key Observations :
- Electronic Effects : The electron-donating 4-methyl group on pyrimidine (target compound) may enhance stability compared to unsubstituted pyrimidine derivatives.
- Steric Effects: Bulky substituents like methoxynaphthyl () or dimethylphenylamino () reduce synthesis yields (e.g., 75.6% vs. 38% in ), likely due to steric hindrance during coupling reactions.
Biological Activity
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core fused with a carboxamide group and a sulfamoylphenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 388.46 g/mol. The unique structure contributes to its biological activity, particularly in enzyme inhibition and anti-cancer properties.
This compound primarily exhibits its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in inflammatory processes. This inhibition can disrupt normal biochemical pathways, leading to potential therapeutic effects in conditions characterized by inflammation and cancer.
- Angiogenesis Inhibition : The structural features suggest that it may inhibit angiogenesis, a critical process in tumor growth and metastasis. By blocking the formation of new blood vessels, the compound could limit tumor expansion.
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and proliferation.
Table 1: Summary of Anticancer Activity Studies
| Study Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| In vitro | MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| In vitro | HeLa (Cervical Cancer) | 15 | Inhibition of angiogenesis |
| In vivo | Xenograft Model | N/A | Tumor growth inhibition |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. These actions are critical for conditions like rheumatoid arthritis and other inflammatory diseases.
Case Study: Anti-inflammatory Effects
In a recent study, this compound was tested in animal models of inflammation. The results showed a significant reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Cancer Treatment : As an anticancer agent, it may serve as a lead compound for developing new therapies targeting various cancers.
- Inflammatory Diseases : Its anti-inflammatory properties suggest potential use in treating chronic inflammatory conditions such as arthritis.
Q & A
Q. Characterization Methods :
- 1H/13C NMR : Confirms regiochemistry and purity (e.g., aromatic protons at δ 7.5–8.5 ppm for pyrimidine and thiazole rings) .
- HPLC : Validates purity (>95% for most intermediates) .
- Mass Spectrometry (ESI-MS) : Matches theoretical m/z values (e.g., [M+H]+ observed at 487.58 for related analogs) .
How can researchers resolve discrepancies in reported biological activities of this compound?
Advanced Research Focus: Data Contradiction Analysis
Discrepancies may arise from structural misassignment, assay variability, or impurity profiles. Strategies include:
- Reproducibility checks : Re-synthesize the compound using documented protocols (e.g., ’s reflux conditions with NaHCO₃) and validate purity via HPLC .
- Orthogonal assays : Compare results across multiple platforms (e.g., antiproliferative activity in both MTT and clonogenic assays) .
- Target validation : Use CRISPR knockouts or siRNA to confirm specificity for enzymes like MMP-9 or cathepsin D .
What methodologies optimize low yields in multi-step syntheses of analogous sulfonamide-thiazole hybrids?
Advanced Research Focus: Reaction Optimization
Low yields (e.g., 3–6% in ) are addressed via:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates .
- Catalytic systems : CuI/L-proline catalysts improve Ullmann-type couplings for aryl-sulfonamide formation .
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions in amidation steps .
What in silico tools predict the physicochemical and pharmacokinetic properties of this compound?
Q. Advanced Research Focus: Computational Modeling
- SwissADME : Predicts logP (∼2.8), solubility (<0.1 mg/mL), and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .
- Molecular Dynamics (MD) : Simulates binding stability with targets like dihydrofolate reductase (DHFR) using AMBER or GROMACS .
- DEREK Nexus : Flags potential toxicity risks (e.g., mutagenicity via thiazole ring metabolism) .
How do researchers validate target engagement and mechanism of action for this compound?
Q. Advanced Research Focus: Mechanistic Studies
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD < 100 nM for DHFR) .
- Cellular thermal shift assay (CETSA) : Confirms target stabilization in lysates treated with the compound .
- Transcriptomic profiling : RNA-seq identifies downstream pathways (e.g., apoptosis genes like BAX/BCL-2) .
What analytical techniques differentiate polymorphic forms of this compound?
Q. Advanced Research Focus: Solid-State Characterization
- PXRD : Distinguishes Form I (sharp peaks at 2θ = 12.5°, 15.8°) from amorphous phases .
- DSC : Detects melting points (e.g., 159–161°C for crystalline forms) .
- ssNMR : Resolves hydrogen-bonding networks in the sulfamoyl group .
How are stability studies designed to assess degradation pathways under physiological conditions?
Q. Advanced Research Focus: Stability and Degradation
- Forced degradation : Expose to pH 1–13 buffers (37°C, 72 hrs) and analyze via LC-MS for hydrolytic byproducts (e.g., cleavage of the sulfamoyl bond) .
- Oxidative stress : Treat with H₂O₂ (0.3% v/v) to identify sulfoxide derivatives .
- Photostability : ICH Q1B guidelines under UV light (λ = 320–400 nm) reveal thiazole ring oxidation .
What strategies improve solubility for in vivo studies without compromising bioactivity?
Q. Advanced Research Focus: Formulation Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
